(2-Iodophenyl)(4-isopropylpiperazin-1-yl)methanone
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Overview
Description
(2-Iodophenyl)(4-isopropylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C14H19IN2O It is characterized by the presence of an iodophenyl group and an isopropylpiperazinyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodophenyl)(4-isopropylpiperazin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenyl and 4-isopropylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature and time are optimized to ensure maximum yield.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include palladium catalysts for coupling reactions and bases like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is scaled up from laboratory conditions, with careful monitoring of reaction parameters to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Iodophenyl)(4-isopropylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Iodophenyl)(4-isopropylpiperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a probe in biochemical assays to study cellular processes and molecular interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Iodophenyl)(4-isopropylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Iodophenyl)(4-methylpiperazin-1-yl)methanone
- (2-Iodophenyl)(4-ethylpiperazin-1-yl)methanone
- (2-Iodophenyl)(4-propylpiperazin-1-yl)methanone
Uniqueness
(2-Iodophenyl)(4-isopropylpiperazin-1-yl)methanone is unique due to the presence of the isopropyl group on the piperazine ring, which may confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
(2-iodophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN2O/c1-11(2)16-7-9-17(10-8-16)14(18)12-5-3-4-6-13(12)15/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWZQVZUICQOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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